molecular formula C12H26N2O B13162155 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

Katalognummer: B13162155
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: RSYKDEFBNLIJEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol is a compound with a complex structure that includes both cyclohexyl and dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclohexylamine with 3-dimethylaminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are carefully monitored and adjusted to maintain optimal production rates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular communication.

Vergleich Mit ähnlichen Verbindungen

    3-Dimethylamino-1-propanol: Shares the dimethylamino group but lacks the cyclohexyl moiety.

    1-(Aminomethyl)cyclohexanol: Contains the cyclohexyl group but differs in the positioning of the amino group.

Uniqueness: 1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol is unique due to its combination of cyclohexyl and dimethylamino groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Eigenschaften

Molekularformel

C12H26N2O

Molekulargewicht

214.35 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C12H26N2O/c1-14(2)9-11(15)8-12(10-13)6-4-3-5-7-12/h11,15H,3-10,13H2,1-2H3

InChI-Schlüssel

RSYKDEFBNLIJEM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(CC1(CCCCC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.